molecular formula C9H9N3O2 B15249161 (5-nitro-1H-indol-3-yl)methanamine

(5-nitro-1H-indol-3-yl)methanamine

Cat. No.: B15249161
M. Wt: 191.19 g/mol
InChI Key: XCLDULUBQOTJLG-UHFFFAOYSA-N
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Description

(5-nitro-1H-indol-3-yl)methanamine is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a significant structure in many natural products and synthetic drugs, making it an important target for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-nitro-1H-indol-3-yl)methanamine typically involves the nitration of indole derivatives followed by amination. One common method is the nitration of 1H-indole-3-carbaldehyde to form 5-nitro-1H-indole-3-carbaldehyde, which is then reduced to this compound using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-nitro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

(5-nitro-1H-indol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-nitro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of (5-nitro-1H-indol-3-yl)methanamine.

    5-nitro-1H-indole: A related compound with similar nitration patterns.

    (1H-Indol-3-yl)methanamine: A structurally similar compound without the nitro group.

Uniqueness

This compound is unique due to the presence of both the nitro group and the methanamine moiety, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

(5-nitro-1H-indol-3-yl)methanamine

InChI

InChI=1S/C9H9N3O2/c10-4-6-5-11-9-2-1-7(12(13)14)3-8(6)9/h1-3,5,11H,4,10H2

InChI Key

XCLDULUBQOTJLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CN

Origin of Product

United States

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